molecular formula C17H15N3O4S B2947742 Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate CAS No. 481704-89-6

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2947742
CAS RN: 481704-89-6
M. Wt: 357.38
InChI Key: IOHWEIHCVYNGMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related pyridazine and thienopyridazine derivatives involves multiple steps, including reactions with ethyl 2-arylhydrazono-3-butyrates and 2-cyano-N- (4-methylphenyl) acetamide to give pyridinedione and pyridazine derivatives. For example, replacing 2-amino-5,6-dihydro-4 H-cyclopenta[b]-thiophene-3-carboxamide with ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate, a related compound was prepared as a white solid .

Scientific Research Applications

Facile Synthesis of Heterocyclic Compounds

Research has demonstrated that compounds similar to Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate can be synthesized through the reaction of ethyl 2-arylhydrazono-3-butyrates with cyanocetamides to yield pyridinedione and pyridazine derivatives. These derivatives can be further transformed into various heterocyclic compounds like phthalazine, pyrimido[4,5-c]-pyridazine, and pyrido[3,4-c]pyridazine derivatives, highlighting the compound's role in synthesizing a diverse range of biologically relevant molecules (Rady & Barsy, 2006).

Herbicidal Activities

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate derivatives have been synthesized and evaluated for their herbicidal activities. These compounds, starting from ethyl 2-(3-trifluoromethylphenyl)acetate, have shown significant bleaching and herbicidal activities against dicotyledonous plants, comparable to commercial bleaching herbicides. This underscores the potential agricultural applications of such compounds in developing new herbicides (Xu et al., 2008).

Antibacterial Activity

The compound and its derivatives have been utilized as starting materials for synthesizing novel thieno[2,3-c]pyridazines with potential antibacterial activities. Through various chemical transformations, including reactions with acetylacetone and ethyl acetoacetate, new compounds have been synthesized and evaluated for their antibacterial properties, providing a foundation for the development of new antibacterial agents (Al-Kamali et al., 2014).

Synthesis of Pyridazine Derivatives

Further research into the chemistry of Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate has led to the synthesis of pyridazine derivatives and related compounds. These studies have expanded the chemical repertoire of pyridazine chemistry, enabling the synthesis of complex molecules with potential applications in medicinal chemistry and drug development (Deeb et al., 1992).

Mechanism of Action

properties

IUPAC Name

ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c1-3-24-17(23)14-12-9-25-15(18-10(2)21)13(12)16(22)20(19-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHWEIHCVYNGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320767
Record name ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate

CAS RN

481704-89-6
Record name ethyl 5-acetamido-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.